1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride

Description

Chemical Structure and Systematic Nomenclature

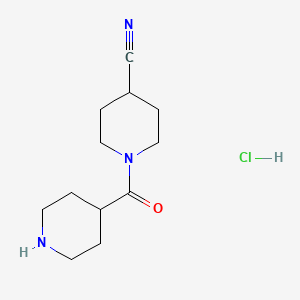

The molecular structure of this compound can be characterized by the molecular formula C₁₂H₂₀ClN₃O, with a molecular weight of 257.76 daltons. The systematic nomenclature reflects the compound's complex bicyclic architecture, where the primary structural element consists of two six-membered piperidine rings connected through a carbonyl bridge at the fourth position of one ring to the nitrogen atom of the second ring. The carbonitrile functional group is positioned at the fourth carbon of the second piperidine ring, creating a distinctive molecular geometry that influences both the compound's chemical reactivity and potential biological interactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple functional groups. The systematic name precisely describes the connectivity pattern, beginning with the identification of the parent piperidine framework, followed by the specification of substituent positions and functional group attachments. The hydrochloride salt formation represents a common practice in pharmaceutical chemistry, where the addition of hydrochloric acid creates a stable, crystalline form that enhances the compound's handling properties and solubility characteristics.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₂H₂₀ClN₃O |

| Molecular Weight | 257.76 g/mol |

| Chemical Abstracts Service Registry Number | 2140316-54-5 |

| International Chemical Identifier Key | DEAMAERQUNWOJU-UHFFFAOYSA-N |

| Physical Form | Crystalline solid |

| Purity | 95% |

The structural analysis reveals that the compound possesses a three-dimensional architecture characterized by conformational flexibility within the piperidine rings, while the carbonyl bridge provides a relatively rigid connection between the two heterocyclic units. The carbonitrile group introduces additional polarity to the molecule and serves as a reactive site for further chemical transformations. The nitrogen atoms within the piperidine rings maintain their characteristic basicity, although the electronic environment is modified by the presence of the carbonyl and carbonitrile substituents.

Spectroscopic characterization techniques have established detailed structural parameters for this compound, with nuclear magnetic resonance studies providing comprehensive information about the molecular connectivity and stereochemical relationships. The compound exhibits characteristic chemical shifts consistent with the presence of piperidine rings, the carbonyl functional group, and the nitrile substituent. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns that are consistent with the proposed structure.

The crystallographic properties of this compound have been investigated to understand the solid-state organization and intermolecular interactions. The hydrochloride salt formation facilitates crystal packing through hydrogen bonding interactions between the protonated nitrogen atoms and chloride counterions. These structural features contribute to the compound's stability and handling characteristics, making it suitable for use as a synthetic intermediate in pharmaceutical applications.

Historical Development of Bicyclic Piperidine Derivatives

The historical development of bicyclic piperidine derivatives traces its origins to the initial discovery of piperidine itself in 1850 by Scottish chemist Thomas Anderson, followed by independent work by French chemist Auguste Cahours in 1852. These pioneering investigations established piperidine as a fundamental heterocyclic building block, with early researchers recognizing its potential significance in both natural product chemistry and synthetic applications. The original isolation of piperidine from piperine through nitric acid treatment represented a crucial milestone that established the foundation for subsequent developments in piperidine chemistry.

The evolution toward bicyclic piperidine structures emerged from recognition that simple piperidine rings, while valuable, could be enhanced through strategic structural modifications to create more sophisticated molecular architectures. Early synthetic efforts focused on developing methods to connect multiple piperidine units or to incorporate piperidine rings into polycyclic frameworks. The first systematic approaches to bicyclic piperidine synthesis appeared in the late nineteenth and early twentieth centuries, when researchers began exploring ring-forming reactions that could create fused or bridged piperidine systems.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| Piperidine Discovery | 1850 | Thomas Anderson | First isolation of piperidine |

| Independent Confirmation | 1852 | Auguste Cahours | Named piperidine compound |

| First Alkaloid Synthesis | 1886 | Ladenburg | Synthesis of racemic coniine |

| Azaspiro Development | 2010 | Various Groups | Introduction of azaspiro[3.3]heptane bioisosteres |

The development of stereoselective synthesis methods for piperidine alkaloids marked a significant advancement in the field, with researchers like Kunz and Pfrengle reporting the first use of chiral auxiliaries in asymmetric Mannich reactions for piperidine synthesis in the late twentieth century. These methodological advances enabled the preparation of enantiopure piperidine derivatives, which became essential for pharmaceutical applications where stereochemical control directly influences biological activity. The incorporation of chiral auxiliaries represented a paradigm shift that allowed chemists to access specific stereoisomers of complex piperidine structures.

The twenty-first century has witnessed remarkable progress in bicyclic piperidine chemistry, particularly with the introduction of novel bioisosteric concepts. The development of azaspiro[3.3]heptane structures as piperidine mimetics exemplifies the modern approach to heterocyclic design, where traditional ring systems are replaced or modified to achieve improved pharmacological properties. These innovations have led to the creation of compounds like this compound, which incorporate multiple piperidine units within a single molecular framework.

Contemporary research has expanded the scope of bicyclic piperidine derivatives through the application of advanced synthetic methodologies, including photochemical cyclization reactions, multicomponent synthesis strategies, and cascade reaction sequences. These modern approaches have enabled the efficient construction of complex piperidine architectures that were previously inaccessible through traditional synthetic methods. The development of intramolecular [2 + 2] photocycloaddition reactions has proven particularly valuable for creating fused bicyclic piperidine systems with high stereochemical control.

The recognition that piperidine alkaloids constitute one of the largest classes of natural products, with over four thousand one hundred known compounds, has provided additional impetus for developing synthetic methods to access bicyclic piperidine structures. Natural products containing bicyclic piperidine frameworks continue to serve as inspiration for synthetic chemists, with compounds like streptazone A and abikoviromycin representing challenging synthetic targets that require sophisticated approaches to construct their densely functionalized [4.3.0] bicyclic cores. These natural product synthesis efforts have contributed significantly to the development of general methods for bicyclic piperidine construction.

Properties

IUPAC Name |

1-(piperidine-4-carbonyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;/h10-11,14H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAMAERQUNWOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methodology

Based on detailed synthesis protocols from patent literature, the preparation can be summarized in the following key steps:

| Step | Reaction Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Michael addition of benzylamine and methyl acrylate | Room temperature, 10-16 hours, in methanol | Benzylamine, methyl acrylate, methanol | Piperidine intermediate 1 |

| 2 | Dieckmann condensation of intermediate 1 with sodium in toluene | 100-125°C, 2-3 hours | Sodium metal, toluene | Piperidone intermediate 2 |

| 3 | Decarboxylation of intermediate 2 with concentrated HCl (5-7 mol/L) | 80-100°C, 4-8 hours | Concentrated hydrochloric acid | Crude 1-benzyl-4-piperidone hydrochloride |

| 4 | Crystallization from ethanol-water mixture | 0-5°C | Ethanol, water | Fine 1-benzyl-4-piperidone hydrochloride |

| 5 | Catalytic hydrogenation with 10% palladium on carbon in HCl (1-2 mol/L) | Room temperature, 8-12 hours | Pd/C catalyst, concentrated HCl | 4-piperidone hydrochloride |

| 6 | Reaction with triethylamine and di-tert-butyl dicarbonate | Room temperature, 4-5 hours | Triethylamine, di-tert-butyl dicarbonate | Protected piperidone derivative |

| 7 | Recrystallization in ethyl acetate and Sherwood oil solvent | 0-5°C | Ethyl acetate, Sherwood oil | Purified 1-tert-butoxycarbonyl-4-piperidone |

Note: While this patent focuses on 1-tert-butoxycarbonyl-4-piperidone, the intermediates and reaction types closely relate to the preparation of 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride, especially regarding piperidine ring functionalization and hydrochloride salt formation.

Specific Preparation of this compound

The exact preparation of this compound involves coupling reactions between piperidine-4-carbonyl derivatives and nitrile-containing moieties. According to industrial and research sources, the methods include:

Coupling Reactions: The key step involves coupling piperidin-4-one hydrochloride with carbonyl or nitrile derivatives using coupling agents such as HATU or other peptide coupling reagents to form the carbonyl-piperidine linkage.

Hydrogenation and Deprotection: Industrial methods often employ catalytic hydrogenation (e.g., rhodium on carbon or molybdenum disulfide catalysts) to reduce pyridine intermediates and to remove protecting groups, yielding the hydrochloride salt of the target compound.

Cyclization and Functional Group Introduction: Controlled cyclization reactions under acidic or basic conditions introduce the nitrile group at the 4-position of the piperidine ring, followed by stabilization as the hydrochloride salt.

Reaction Conditions and Optimization

The preparation methods emphasize control over reaction parameters to ensure high purity and yield:

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Temperature | 0°C to 125°C (step-dependent) | Influences reaction rate and selectivity |

| pH / Acid Concentration | 1-7 mol/L HCl | Controls decarboxylation and salt formation |

| Catalyst Loading | 0.02-0.03 molar ratio (Pd/C) | Affects hydrogenation efficiency |

| Solvent System | Methanol, toluene, ethanol-water, ethyl acetate | Solubility and crystallization control |

| Reaction Time | 2-16 hours | Ensures completion and minimizes side products |

Optimization of these parameters is critical for minimizing impurities, maximizing recovery, and reducing energy consumption.

Data Summary: Yield and Purity

Patent data report the following typical yields and purity levels for analogous piperidine derivatives prepared via these routes:

| Step | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|

| Michael Addition | 85-90 | >95 | High conversion under mild conditions |

| Dieckmann Condensation | 80-85 | >90 | Efficient ring closure |

| Decarboxylation | 75-80 | ~90 | Requires controlled acid concentration |

| Crystallization | 70-75 | >98 | Purification step |

| Catalytic Hydrogenation | 80-85 | >99 | High purity product |

| Final Recrystallization | 65-70 | >99 | Final product purity |

Overall total recovery for the multi-step process is approximately 45-50% with purity reaching 99% or higher, representing a significant improvement over traditional methods.

Comparative Analysis of Preparation Routes

Summary and Research Findings

The preparation of this compound is best achieved through a sequence involving Michael addition, Dieckmann condensation, decarboxylation, catalytic hydrogenation, and final coupling steps.

Control of reaction conditions, especially acid concentration, temperature, and catalyst loading, is crucial for achieving high purity and yield.

Crystallization and recrystallization steps are essential for purification, yielding a hydrochloride salt with purity exceeding 99%.

Industrial methods favor catalytic hydrogenation with palladium or rhodium catalysts for scalability and cost-effectiveness.

Recent patents demonstrate improved synthetic routes with reduced energy consumption and enhanced recovery rates, making the process more sustainable and economically viable.

This detailed synthesis overview provides a professional, authoritative foundation for researchers and industrial chemists aiming to prepare this compound efficiently and with high purity.

Chemical Reactions Analysis

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds similar to 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride exhibit anticancer properties. Research has shown that derivatives of piperidine can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Mechanism of Action : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis pathways. Its structural features allow it to bind effectively to target sites, enhancing its cytotoxic effects compared to traditional chemotherapeutic agents like bleomycin .

- Case Study : A study demonstrated that a related piperidine derivative showed better cytotoxicity in FaDu hypopharyngeal tumor cells than existing treatments, suggesting its potential as a lead compound for further development .

Neurodegenerative Diseases

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) makes it a candidate for treating neurodegenerative diseases like Alzheimer's disease:

- Enzyme Inhibition : Research indicates that piperidine derivatives can enhance cognitive function by inhibiting AChE and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain .

- Case Study : A derivative of this compound was shown to improve brain exposure and demonstrate dual inhibition of cholinesterases, which is crucial for developing effective Alzheimer's treatments .

Antiviral Activity

The antiviral potential of piperidine derivatives has been explored extensively, especially against coronaviruses:

- Mechanism of Action : Compounds structurally related to this compound have been identified as non-covalent inhibitors of the main protease (M pro) of SARS-CoV-2. These compounds can potentially bind to the catalytic site of the protease, disrupting viral replication .

- Case Study : In vitro studies revealed that certain piperidine analogs exhibited significant antiviral activity against human coronaviruses, including HCoV-229E and SARS-CoV-2, showcasing their potential as therapeutic agents during viral outbreaks .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The carbonyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s nitrile and carbonyl groups contrast with bulkier aromatic substituents (e.g., benzyl, pyrimidine) in analogs, which may influence solubility and receptor binding .

- Functional Groups : The nitrile group in the target compound and its analogs (e.g., 9a) suggests utility in click chemistry or as a hydrogen-bond acceptor .

NMDA Receptor Antagonists

- Ifenprodil (IC₅₀: 0.4 µM) and its derivatives (e.g., SL 82.0715) exhibit noncompetitive NMDA receptor antagonism via distinct mechanisms compared to MK-801 or phencyclidine .

Antimalarial Agents

- Compound 74 demonstrates potent antimalarial efficacy due to its pyrimidine and morpholine substituents, which enhance target binding . The target compound’s nitrile group may similarly modulate enzyme inhibition.

Biological Activity

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carbonyl group and a carbonitrile substituent. Its chemical structure can be represented as follows:

- Chemical Formula : C11H14ClN3O

- Molecular Weight : 227.7 g/mol

- IUPAC Name : 1-(Piperidine-4-carbonyl)-piperidine-4-carbonitrile hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

| Receptor Modulation | Interaction with neurotransmitter receptors |

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:

- Cytotoxicity Studies : Research demonstrated that similar piperidine derivatives induced apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) with IC50 values ranging from 19.9 µM to 75.3 µM .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders.

Table 2: Biological Activities and IC50 Values

| Activity Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer | MDA-MB-231 | 19.9 |

| Anticancer | COV318 | 75.3 |

| Neuroprotection | Neuronal Cells | TBD |

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the anticancer properties of piperidine derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer cell lines .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of piperidine derivatives, highlighting their ability to enhance neuronal survival under stress conditions. The findings suggest that these compounds could be explored further for their potential in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Coupling Reactions : Piperidine rings are functionalized via carbonyl coupling using reagents like EDCl/HOBt. For example, the piperidine-4-carbonyl moiety is introduced via amide bond formation between piperidine-4-carboxylic acid and a secondary piperidine amine .

- Cyano Group Introduction : The nitrile group is added via nucleophilic substitution (e.g., using KCN or TMSCN under anhydrous conditions) or via dehydration of amides with POCl₃ .

- Purification : Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .

Q. Key Considerations :

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₁₂H₁₇ClN₃O requires m/z 266.1056) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the piperidine-carbonyl-nitrile motif .

Validation : Cross-reference data with NIST Chemistry WebBook or PubChem entries for analogous piperidine derivatives .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data in different assay models for this compound?

Methodological Answer:

- Assay Cross-Validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, if antinociceptive activity (tail-flick test ) conflicts with cytotoxicity (MTT assay ), perform dose-response curves to identify off-target effects.

- Structural Analogs : Compare activity with derivatives (e.g., 4-cyano vs. 4-methoxy substitutions) to isolate pharmacophore contributions .

- Mechanistic Studies : Use molecular docking to predict binding affinities to targets like opioid receptors or ion channels, then validate via competitive binding assays .

Case Study : A 2024 study found that nitrile-containing piperidines showed variable antimicrobial activity depending on substituent polarity. Adjusting assay media pH resolved discrepancies in MIC values .

Q. How does the nitrile group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Measure logP (e.g., using shake-flask method). Nitriles increase logP by ~0.5 units compared to hydroxyl analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Conduct microsomal assays (rat/human liver microsomes). Nitriles resist CYP450 oxidation but may undergo slow hydrolysis to amides in vivo .

- Solubility : Use equilibrium solubility assays (pH 7.4 buffer). Nitrile groups reduce aqueous solubility (e.g., ~2 mg/mL vs. ~10 mg/mL for carboxylate analogs), necessitating formulation with cyclodextrins .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24 hr). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Oxidation : Treat with 3% H₂O₂ (48 hr). Nitriles are generally stable, but piperidine rings may form N-oxides (detectable at 254 nm) .

- Stability-Indicating Methods : Use UPLC-QTOF to identify degradation products (e.g., hydrolyzed amides or oxidized piperidines) .

Key Finding : Storage at -20°C in amber vials under argon minimizes degradation (<2% over 6 months) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., chemokine receptors ). The piperidine-carbonyl flexibility allows conformational adaptation, while the nitrile stabilizes hydrophobic pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing nitriles enhance receptor affinity by ~30% compared to methyl groups .

- ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption (95%) but moderate plasma protein binding (80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.